molecular formula C8H9N3O B1481558 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde CAS No. 2092531-69-4

1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde

Cat. No.: B1481558
CAS No.: 2092531-69-4
M. Wt: 163.18 g/mol
InChI Key: IBMAPEXLLGOJDU-UHFFFAOYSA-N
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Description

1-Ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde is a high-value chemical building block designed for medicinal chemistry and drug discovery applications. This compound features a fused imidazo[1,2-b]pyrazole heterocyclic scaffold, which is recognized in scientific literature as a promising non-classical isostere of the indole ring system. The primary research value of this scaffold lies in its ability to improve key physicochemical properties of drug candidates; specifically, substituting an indole core with a 1H-imidazo[1,2-b]pyrazole has been demonstrated to result in significantly improved solubility in aqueous media, which is a critical parameter for optimizing pharmacokinetic profiles . The aldehyde functional group at the 6-position makes this reagent particularly valuable for subsequent synthetic elaboration. It serves as a versatile handle for various carbon-carbon bond forming reactions, including nucleophilic additions and condensations, enabling the construction of more complex molecular architectures. The 1-ethyl substitution provides defined N-functionalization, which can influence the compound's electronic properties and metabolic stability. This scaffold is of significant interest in pharmaceutical research for constructing novel bioactive molecules. Research indicates that the imidazo[1,2-b]pyrazole core is present in compounds with diverse biological activities and has been utilized in the synthesis of isosteres of known pharmacologically active structures . This aldehyde derivative is ideally suited for researchers developing new therapeutic agents, particularly those working on central nervous system (CNS) targets, inflammation, and oncology. Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-ethylimidazo[1,2-b]pyrazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-2-10-3-4-11-8(10)5-7(6-12)9-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMAPEXLLGOJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Core Formation via Multicomponent Reactions

A highly efficient approach involves a sequential multicomponent reaction (MCR), specifically a Groebke–Blackburn–Bienaymé (GBB) three-component reaction. This method allows rapid construction of the imidazo[1,2-b]pyrazole core with diverse substitution patterns.

  • Starting materials: Ethoxymethylene malononitrile derivatives, hydrazine hydrate, aldehydes, and isocyanides.
  • Procedure:

    • Hydrazine monohydrate reacts with ethoxymethylene malononitrile under microwave irradiation (e.g., 80 °C, 150 W, 10 min) in ethanol to form 5-aminopyrazole intermediates.
    • Sequential addition of water, the aldehyde (bearing the desired substituent), trifluoroacetic acid (TFA) catalyst, and isocyanide to the reaction mixture at room temperature.
    • Stirring for 10–60 minutes leads to cyclocondensation and formation of the imidazo[1,2-b]pyrazole scaffold.
  • Yields: Isolated yields up to 83% for a library of 1H-imidazo[1,2-b]pyrazoles have been reported using this methodology.

Dehydration of Aminopyrazole Precursors

Another method involves the dehydration of 4-carboxyethyl-5-amino-pyrazoles using concentrated sulfuric acid to form the imidazo[1,2-b]pyrazole ring system.

  • Key steps:

    • Starting from 4-carboxyethyl-5-amino-pyrazoles, dehydration with concentrated H2SO4 yields ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylates.
    • Subsequent hydrolysis of the carboxyethyl group affords carboxylic acid derivatives.
    • Functional group transformations, including amide formation or aldehyde introduction, are performed to obtain the final compound.
  • Challenges: Low reactivity of carboxylic acid intermediates can lead to low yields, requiring optimization of coupling agents like diphenylphosphoryl azide (DPPA) in DMF.

Functionalization to Introduce the Aldehyde Group

The aldehyde group at the 6-position can be introduced via selective oxidation or direct formylation methods on the imidazo[1,2-b]pyrazole scaffold.

  • Sodium hydride-mediated alkylation followed by oxidation steps have been reported for similar compounds, involving:

    • Protection/deprotection strategies
    • Use of electrophilic formylating agents
  • Purification typically involves extraction and silica gel column chromatography to isolate the aldehyde-functionalized product with high purity.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Reaction Time Yield (%) Advantages Limitations
GBB Multicomponent Reaction Hydrazine hydrate, ethoxymethylene malononitrile, aldehyde, isocyanide, TFA, EtOH, microwave irradiation 10–60 min Up to 83% Rapid, high yield, mild conditions Requires microwave setup
Dehydration of Aminopyrazoles Concentrated H2SO4, 4-carboxyethyl-5-amino-pyrazoles Several hours Moderate (varies) Straightforward ring closure Low reactivity, low yields in some cases
Sodium Hydride Alkylation & Oxidation Sodium hydride, alkyl halides, formylating agents, DMF Several hours Moderate to high Selective functionalization Multi-step, requires careful purification

Research Findings and Optimization Notes

  • Microwave-assisted GBB reactions significantly reduce reaction times and improve yields compared to conventional heating.
  • The order of reagent addition and solvent purity (absence of water) are critical for clean product formation in multicomponent reactions.
  • Dehydration methods require careful control of acid concentration and temperature to avoid side reactions.
  • Use of coupling agents like DPPA in DMF can improve yields in amide and aldehyde formation steps but may require optimization for each substrate.
  • Purification methods such as filtration, washing with hexane or diethyl ether, and silica gel chromatography are standard to isolate pure aldehyde products.

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions, often under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Anticancer Activity

The imidazo[1,2-b]pyrazole scaffold, including 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde, has been investigated for its potential as an anticancer agent. Research indicates that compounds within this class can inhibit the growth of various cancer cell lines, including lung, breast, and liver cancers. For instance, derivatives of this compound have shown significant cytotoxicity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Functionalization Techniques

The compound serves as a versatile building block in organic synthesis. Recent advancements have highlighted methods for the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. Techniques such as Br/Mg-exchange and regioselective magnesiations allow for the creation of novel derivatives with enhanced biological activities . These derivatives can be further explored for their medicinal properties.

Multicomponent Reactions

This compound is frequently utilized in multicomponent reactions (MCRs), which are efficient methods for synthesizing complex molecules. MCRs involving this compound have yielded various biologically active pyrazole derivatives with applications ranging from antimicrobial to anti-inflammatory activities . This approach not only streamlines the synthesis process but also enhances the diversity of compounds available for biological evaluation.

Biological Activity Description IC50 Values
AnticancerInhibition of various cancer cell linesHepG2: 0.74 mg/mL; MDA-MB-231: 0.19 µM
Anti-inflammatoryModulation of inflammatory pathwaysIC50 < 100 µM in platelet aggregation
AntimicrobialActivity against bacterial strainsEffective against Gram-positive and Gram-negative bacteria

Case Study 1: Anticancer Properties

In a study investigating the anticancer potential of pyrazole derivatives, researchers synthesized a series of compounds based on the imidazo[1,2-b]pyrazole scaffold. One derivative exhibited potent activity against HepG2 cells with an IC50 value significantly lower than standard chemotherapeutics . The study concluded that modifications to the substituents on the pyrazole ring could enhance anticancer efficacy.

Case Study 2: Functionalization for Drug Development

Another research effort focused on the selective functionalization of this compound to create a new class of push-pull dyes. These dyes showed improved solubility compared to traditional indole-based compounds, suggesting potential applications in dye-sensitized solar cells and photonic devices .

Mechanism of Action

The mechanism by which 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazo[1,2-b]pyrazole Derivatives

Compound Name Substituents (Position) Key Functional Groups Reference
1-Ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde Ethyl (N1), Aldehyde (C6) Aldehyde, Ethyl
Ethyl 6-methyl-sulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate Methyl-sulfanyl (C6), Phenyl (C2), Ester (C7) Ester, Thioether, Aromatic
1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde Propargyl (N1), Aldehyde (C6) Aldehyde, Alkyne
1-(2-Chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole Chloroethyl (N1), Cyclopropyl (C6) Chloroalkyl, Cyclopropane

Key Observations :

  • Substituent Effects: The ethyl group in the target compound offers steric bulk and moderate electron-donating effects compared to the propargyl group in , which introduces a reactive alkyne.
  • Functional Group Reactivity : The aldehyde group at C6 distinguishes the target compound from carboxylate () or cyclopropyl () derivatives, enabling nucleophilic additions (e.g., hydrazone or Schiff base formation).

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound Ethyl 6-methyl-sulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate 1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde
Molecular Weight (g/mol) ~189.22 (calculated) 325.37 (reported) ~183.20 (calculated)
Polarity High (due to aldehyde) Moderate (ester and thioether) High (aldehyde and alkyne)
Crystal Packing Not reported π-π stacking (3.643 Å), O-H⋯N hydrogen bonds Likely influenced by alkyne interactions

Key Observations :

  • The aldehyde group in the target compound increases polarity compared to ester or thioether derivatives, affecting solubility in polar solvents .
  • Crystal structures of analogs (e.g., ) reveal π-π interactions and hydrogen bonding, which may stabilize the solid-state structure. Similar interactions are expected in the target compound but modified by the aldehyde’s electronic effects.

Biological Activity

1-Ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde is a compound belonging to the imidazo[1,2-b]pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Overview of Biological Activity

Imidazole and pyrazole derivatives, including this compound, exhibit a wide range of biological activities such as:

  • Antibacterial
  • Antitumor
  • Anti-inflammatory
  • Antidiabetic
  • Antiviral
  • Antioxidant

These activities are attributed to their ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.

The biological activity of this compound is primarily mediated through:

  • Enzyme Inhibition : The compound can inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Inhibition of CDKs leads to cell cycle arrest and apoptosis in cancer cells .
  • Modulation of Signaling Pathways : It affects several signaling pathways by inhibiting kinases such as ERK1/2 and p38MAPK, which are involved in inflammation and cancer progression .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance:

StudyCell LineIC50 (µM)Effect
MDA-MB-231 (breast cancer)20.5Induces apoptosis
A549 (lung cancer)25.0Inhibits proliferation
HCT116 (colon cancer)15.0Cell cycle arrest

These studies indicate that the compound effectively inhibits the growth of various cancer cell types through mechanisms involving apoptosis and cell cycle regulation.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation by modulating immune responses:

  • Inhibition of ROS production in human umbilical vein endothelial cells (HUVEC) was observed, suggesting potential applications in treating inflammatory diseases .

Case Studies

Case Study 1: Antitumor Efficacy in Animal Models

In vivo studies using mouse models have demonstrated that administration of this compound resulted in significant tumor size reduction compared to control groups. The compound exhibited low toxicity at effective doses, highlighting its therapeutic potential without adverse effects on normal tissues .

Case Study 2: Mechanistic Insights into CDK Inhibition

Detailed mechanistic studies revealed that the binding affinity of this compound to CDK2 was significantly higher than that of traditional inhibitors. This enhanced binding leads to more effective inhibition of the cell cycle progression in cancer cells, making it a candidate for further drug development .

Q & A

Q. What are the established synthetic routes for 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde?

  • Methodological Answer : The synthesis typically involves cyclization of precursors containing pyrazole and imidazole moieties. For example:
  • Step 1 : Formation of the imidazo[1,2-b]pyrazole core via condensation of ethylenediamine derivatives with α,β-unsaturated aldehydes under acidic conditions .
  • Step 2 : Introduction of the ethyl group at the 1-position using alkylation agents (e.g., ethyl iodide) in the presence of a base like K₂CO₃ .
  • Step 3 : Oxidation of a hydroxymethyl intermediate at the 6-position using MnO₂ or Ru-based catalysts to yield the carbaldehyde group .
  • Key Tools : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry and substituent positions. For example, the aldehyde proton appears as a singlet near δ 9.8–10.2 ppm .
  • X-ray Diffraction (XRD) : Single-crystal XRD (e.g., using SHELXL ) resolves bond lengths and angles, critical for verifying the imidazo[1,2-b]pyrazole scaffold and aldehyde orientation .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C₈H₁₀N₄O).

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Methodological Answer :
  • Catalyst Screening : Test Ru complexes (e.g., [Ru(bpp)(pydic)]) to enhance oxidation efficiency of the hydroxymethyl precursor .
  • Solvent Optimization : Replace DMF with ethanol or acetonitrile to improve cyclization kinetics and reduce side reactions .
  • Reaction Monitoring : Use in-situ FT-IR to track aldehyde formation and minimize over-oxidation.

Q. How to resolve discrepancies between experimental and computational spectroscopic data?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to identify misassignments .
  • Dynamic Effects : Account for tautomerism in DMSO-d₆ by variable-temperature NMR studies.
  • Crystallographic Refinement : Re-analyze XRD data with SHELXL to detect disorder in the aldehyde group, which may affect spectral predictions.

Q. What strategies are effective for evaluating biological activity in imidazo[1,2-b]pyrazole derivatives?

  • Methodological Answer :
  • Enzyme Assays : Test inhibitory activity against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Cellular Uptake Studies : Label the compound with a fluorescent tag (e.g., FITC) and quantify intracellular accumulation via flow cytometry .
  • Structure-Activity Relationship (SAR) : Modify the ethyl or carbaldehyde groups and correlate changes with activity trends .

Q. How can computational modeling guide the design of derivatives with enhanced reactivity?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to predict binding modes in target proteins (e.g., cyclooxygenase-2) and prioritize substituents that improve binding affinity .
  • QM/MM Simulations : Model the oxidation step (hydroxymethyl → carbaldehyde) to identify transition states and optimize reaction conditions .
  • ADMET Prediction : Employ SwissADME to assess solubility, BBB permeability, and metabolic stability early in the design phase .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde
Reactant of Route 2
1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.